2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide 2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 902921-56-6
VCID: VC7654743
InChI: InChI=1S/C26H20F3N5O3/c27-26(28,29)19-8-2-4-10-21(19)32-22(35)15-34-23-18(7-5-12-30-23)24(36)33(25(34)37)13-11-16-14-31-20-9-3-1-6-17(16)20/h1-10,12,14,31H,11,13,15H2,(H,32,35)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F
Molecular Formula: C26H20F3N5O3
Molecular Weight: 507.473

2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 902921-56-6

Cat. No.: VC7654743

Molecular Formula: C26H20F3N5O3

Molecular Weight: 507.473

* For research use only. Not for human or veterinary use.

2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide - 902921-56-6

Specification

CAS No. 902921-56-6
Molecular Formula C26H20F3N5O3
Molecular Weight 507.473
IUPAC Name 2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C26H20F3N5O3/c27-26(28,29)19-8-2-4-10-21(19)32-22(35)15-34-23-18(7-5-12-30-23)24(36)33(25(34)37)13-11-16-14-31-20-9-3-1-6-17(16)20/h1-10,12,14,31H,11,13,15H2,(H,32,35)
Standard InChI Key VNOCWJGEVDVFRK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound 2-{3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS No. 902921-56-6) is a heterocyclic organic molecule with a molecular formula of C₂₆H₂₀F₃N₅O₃ and a molecular weight of 507.473 g/mol. Its IUPAC name reflects its complex architecture: a pyrido[2,3-d]pyrimidine core substituted at the 1-position with an acetamide group linked to a 2-(trifluoromethyl)phenyl moiety and at the 3-position with a 2-(1H-indol-3-yl)ethyl chain . Key structural features include:

  • Pyrido[2,3-d]pyrimidine: A fused bicyclic system known for its role in bioactive molecules, particularly in anticancer agents .

  • Indole moiety: A neurotransmitter precursor scaffold that may interact with serotonin receptors or other neurological targets .

  • Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, improving bioavailability .

Table 1: Molecular and Physicochemical Properties

PropertyValue
CAS No.902921-56-6
Molecular FormulaC₂₆H₂₀F₃N₅O₃
Molecular Weight507.473 g/mol
IUPAC Name2-[3-(2-(1H-indol-3-yl)ethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
SMILESC1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F
Key Functional GroupsIndole, pyridopyrimidine, trifluoromethylphenyl, acetamide

Synthesis and Preparation

The synthesis of this compound involves multi-step reactions typical of pyridopyrimidine derivatives. Key steps include :

  • Core Formation: Condensation of a pyridine derivative with a pyrimidine precursor to construct the pyrido[2,3-d]pyrimidine ring.

  • Indole Incorporation: Alkylation or coupling reactions to introduce the 2-(1H-indol-3-yl)ethyl chain at the 3-position.

  • Acetamide Functionalization: Amidation of the pyridopyrimidine core with 2-(trifluoromethyl)phenylamine via an acetyl chloride intermediate.

A notable challenge is optimizing yields while managing the reactivity of the trifluoromethyl group, which can hinder nucleophilic substitutions .

Biological Activity and Mechanisms

Antimicrobial and Antiviral Effects

Structural analogs demonstrate broad-spectrum activity:

  • Antibacterial: MIC₅₀ values of 1.4–24.3 μg/mL against Staphylococcus aureus for indole-containing pyridopyrimidines .

  • Antiviral: Inhibition of NS3 protease in West Nile virus via pyridopyrimidine derivatives .

Neurological Interactions

Pharmacological Properties

Pharmacokinetics

  • Lipophilicity: LogP ≈ 3.2 (estimated), favoring blood-brain barrier penetration .

  • Bioavailability: Enhanced by the trifluoromethyl group’s electron-withdrawing effects, reducing metabolic degradation .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Pyridopyrimidine Derivatives

CompoundTargetIC₅₀/MIC₅₀Key Structural Differences
BI 409306 PDE910 nMLacks indole, contains piperidine
Cabozantinib MET/VEGFR2<10 nMQuinoline core, no pyridopyrimidine
Rhodosimsiin A Staphylococcus aureus1.4 μg/mLGrayanane diterpene, unrelated scaffold
Query Compound CDKs (predicted)PendingUnique indole-trifluoromethyl combination

Future Directions

  • Mechanistic Studies: Elucidate kinase inhibition profiles and DNA interaction modes.

  • Preclinical Testing: Evaluate efficacy in xenograft models and pharmacokinetics in vivo.

  • Structural Optimization: Modify the acetamide or indole groups to enhance selectivity and reduce off-target effects.

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